N-(tert-butoxycarbonyl)glycylglycine
Overview
Description
“N-(tert-butoxycarbonyl)glycylglycine” is a chemical compound with the molecular formula C9H16N2O5 . It is also known as N-Boc-glycylglycine or Boc-Gly-Gly-OH . It is used in peptide synthesis and is a derivative of glycine .
Molecular Structure Analysis
The molecular weight of “N-(tert-butoxycarbonyl)glycylglycine” is 232.24 . It has a solid physical state at 20 degrees Celsius .
Physical And Chemical Properties Analysis
“N-(tert-butoxycarbonyl)glycylglycine” is a solid at 20 degrees Celsius . It has a molecular weight of 232.24 . It is heat sensitive and should be stored at a temperature between 0-10°C .
Scientific Research Applications
1. Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes
- Summary of Application: This research focuses on the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes using 3-Methoxypropylamine. The process is significant in bio-organic synthesis and tissue engineering .
- Methods of Application: The research involved the use of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .
- Results or Outcomes: The research resulted in the successful deprotection of various N-Boc protected heteroarenes, including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives .
2. Synthesis and Characterization of Biodegradable Thermosensitive Poly (organophosphazene) Gels
- Summary of Application: This research involves the development of thermosensitive biodegradable poly (organophosphazene) gels having functional groups .
- Methods of Application: The research involved the synthesis of poly (organophosphazene) gels with hydrophobic L-isoleucine ethyl ester (IleOEt) and hydrophilic poly (ethylene glycol) 550 or 750 Da (PEG 550 or 750) substituted along with a small amount of glycylglycine allyl ester (GlyGlyOALL), which was deprotected into glycylglycine (GlyGlyOH) .
- Results or Outcomes: The synthesized poly (organophosphazenes) exhibited thermo-responsiveness and hydrolytic degradability, making them suitable for biomedical applications .
3. Analysis of N-tert-Butoxycarbonyl Anhydride Formation
- Summary of Application: This research involves the analysis of the formation of N-tert-Butoxycarbonyl anhydride .
- Methods of Application: The research involved the investigation of the thermodynamic feasibility of the processes .
- Results or Outcomes: The research augmented work in the laboratory in view of the large number of applications including bio-organic synthesis and tissue engineering .
4. Synthesis of Non-cytotoxic Polyester Dendrimers Decorated with Amino Acids
- Summary of Application: This research involves the preparation of non-cytotoxic polyester dendrimers decorated with amino acids for potential use in gene therapy .
- Methods of Application: The research involved the functionalization of intermediate dendrons with L-arginine .
- Results or Outcomes: The research resulted in the successful synthesis of polycationic macromolecules capable of DNA or RNA binding and cell transfection .
5. Biodegradable Thermosensitive Poly (organophosphazene) Gels
- Summary of Application: This research involves the development of thermosensitive biodegradable poly (organophosphazene) gels having functional groups .
- Methods of Application: The research involved the synthesis of poly (organophosphazene) gels with hydrophobic L-isoleucine ethyl ester (IleOEt) and hydrophilic poly (ethylene glycol) 550 or 750 Da (PEG 550 or 750) substituted along with a small amount of glycylglycine allyl ester (GlyGlyOALL), which was deprotected into glycylglycine (GlyGlyOH) .
- Results or Outcomes: The synthesized poly (organophosphazenes) exhibited thermo-responsiveness and hydrolytic degradability, making them suitable for biomedical applications .
6. Peptide Synthesis
- Summary of Application: “N-(tert-Butoxycarbonyl)glycylglycine” is used in peptide synthesis .
- Methods of Application: The specific methods of application in peptide synthesis can vary widely depending on the specific peptide being synthesized .
- Results or Outcomes: The outcomes of peptide synthesis can also vary widely, but the successful synthesis of the desired peptide is the primary goal .
7. Biodegradable Thermosensitive Poly (organophosphazene) Gels
- Summary of Application: This research involves the development of thermosensitive biodegradable poly (organophosphazene) gels having functional groups .
- Methods of Application: The research involved the synthesis of poly (organophosphazene) gels with hydrophobic L-isoleucine ethyl ester (IleOEt) and hydrophilic poly (ethylene glycol) 550 or 750 Da (PEG 550 or 750) substituted along with a relatively small amount of glycylglycine allyl ester (GlyGlyOALL) which was deprotected into glycylglycine (GlyGlyOH) .
- Results or Outcomes: The synthesized poly (organophosphazenes) exhibited thermo-responsiveness and hydrolytic degradability, making them suitable for biomedical applications .
8. Peptide Synthesis
- Summary of Application: “N-(tert-Butoxycarbonyl)glycylglycine” is used in peptide synthesis .
- Methods of Application: The specific methods of application in peptide synthesis can vary widely depending on the specific peptide being synthesized .
- Results or Outcomes: The outcomes of peptide synthesis can also vary widely, but the successful synthesis of the desired peptide is the primary goal .
properties
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-4-6(12)10-5-7(13)14/h4-5H2,1-3H3,(H,10,12)(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBAHOVOSOAFLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318732 | |
Record name | N-(tert-butoxycarbonyl)glycylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butoxycarbonyl)glycylglycine | |
CAS RN |
31972-52-8 | |
Record name | 31972-52-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(tert-butoxycarbonyl)glycylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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